molecular formula C6H6N4 B040477 2-Hydrazinylpyridine-4-carbonitrile CAS No. 913839-68-6

2-Hydrazinylpyridine-4-carbonitrile

Cat. No.: B040477
CAS No.: 913839-68-6
M. Wt: 134.14 g/mol
InChI Key: PMRMKCHJLLVOQU-UHFFFAOYSA-N
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Description

2-Hydrazinylpyridine-4-carbonitrile is a high-value, multifunctional chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound features two key reactive sites: the hydrazinyl group and the carbonitrile group, which make it an exceptionally versatile precursor for the synthesis of a diverse array of nitrogen-containing heterocycles. Its primary research value lies in its application as a key intermediate for constructing complex molecular architectures, particularly pyrazolo[3,4-b]pyridines and other fused heterocyclic systems that are prevalent in drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydrazinylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-4-5-1-2-9-6(3-5)10-8/h1-3H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRMKCHJLLVOQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C#N)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602708
Record name 2-Hydrazinylpyridine-4-carbonitrile
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Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913839-68-6
Record name 2-Hydrazinylpyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydrazinylpyridine-4-carbonitrile
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Strategic Synthetic Methodologies for 2 Hydrazinylpyridine 4 Carbonitrile and Its Analogs

Preparation of Functionalized Pyridine-4-carbonitrile Scaffolds

The synthesis of functionalized pyridine-4-carbonitrile scaffolds is a cornerstone in the development of various heterocyclic compounds, including 2-hydrazinylpyridine-4-carbonitrile. These scaffolds serve as versatile intermediates, allowing for the introduction of a wide array of functional groups that modulate the chemical and biological properties of the final molecule. The strategic construction of these pyridine (B92270) rings, often bearing multiple substituents, relies on a range of synthetic transformations, from classical condensation reactions to modern catalyzed cross-couplings.

A prevalent and effective method for constructing polysubstituted pyridine cores is through multicomponent reactions. The Hantzsch pyridine synthesis, for example, traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. nih.gov A variation of this approach utilizes a mixture of aldehydes, β-keto esters (or 1,3-diketones), anilines, and malononitrile (B47326) with a tin(IV) catalyst to afford polysubstituted pyridines in good yields. nih.gov

Another powerful strategy involves inverse-electron-demand aza-Diels–Alder reactions, where enamines react with triazines to form the pyridine ring. nih.gov Furthermore, cobalt-mediated [2+2+2] cycloaddition reactions represent a key approach for the synthesis of substituted pyridines. nih.gov

A common route to functionalized pyridine-4-carbonitriles begins with more accessible starting materials that undergo cyclization and subsequent functionalization. For instance, the reaction of 3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-propen-1-one with an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate (B1210297) can yield a highly substituted pyridine carbonitrile. researchgate.net Once the core is formed, functional groups can be introduced. For example, a 2-chloropyridine (B119429) derivative can be converted into a 2-hydrazinopyridine (B147025) derivative by treatment with hydrazine (B178648) hydrate (B1144303). researchgate.netresearchgate.net This nucleophilic substitution reaction is a direct and widely used method to install the hydrazinyl group. google.comgoogle.com The starting 2-halopyridine precursors are crucial for this transformation. google.com

The table below summarizes various methods for the preparation of functionalized pyridine-4-carbonitrile scaffolds, highlighting the diversity of reactants and conditions employed.

Table 1: Synthesis of Functionalized Pyridine-4-carbonitrile Scaffolds

Starting Material(s) Reagents & Conditions Product Yield Reference
Aldehydes, β-keto esters, Anilines, Malononitrile Sn(IV) catalyst, Heat Polysubstituted Pyridines Good nih.gov
3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-propen-1-one, Ethyl cyanoacetate Ammonium acetate 2-amino-6-(4-chlorophenyl)-4-(2,4-dichlorophenyl)pyridine-3-carbonitrile N/A researchgate.net
2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile Hydrazine hydrate 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile N/A researchgate.net
Pyridine halide A Hydrazine hydrate, Solvent I (e.g., N,N-dimethylpropanolamine) 2-hydrazino pyridine derivative P High google.comgoogle.com
2-chloro-6-(4-chlorophenyl)-4-(2,4-dichlorophenyl)pyridine-3-carbonitrile Hydrazine hydrate 2-hydrazino-6-(4-chlorophenyl)-4-(2,4-dichlorophenyl)pyridine-3-carbonitrile 64-85% researchgate.net

N/A: Not available in the cited source.

The conversion of a chloro substituent at the 2-position of the pyridine ring to a hydrazinyl group is a particularly noteworthy transformation. Research has shown that reacting a 2-chloropyridine-carbonitrile derivative with hydrazine hydrate can proceed with high efficiency, providing the corresponding 2-hydrazino derivative in yields ranging from 64% to 85%. researchgate.net The reaction conditions are generally mild, often involving stirring the reactants in a suitable solvent. researchgate.netresearchgate.net Patents have also detailed processes using a pyridine halide and hydrazine hydrate, sometimes in the presence of a tertiary amine solvent, to improve reaction rates and yields. google.comgoogle.com This specific conversion is a critical step in the synthesis of the target compound, this compound, and its analogs.

Advanced Characterization and Spectroscopic Analysis of 2 Hydrazinylpyridine 4 Carbonitrile and Its Derivatives

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction analysis is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For derivatives of 2-hydrazinylpyridine-4-carbonitrile, this method has provided crucial data on bond lengths, bond angles, and intermolecular interactions, which govern the material's properties.

A notable example is the study of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, a derivative of the target compound. researchgate.net Single-crystal X-ray diffraction analysis revealed that this compound crystallizes in a specific arrangement, allowing for a detailed examination of its molecular geometry. The analysis identified a supramolecular structure maintained by one N−H···N, two N−H···O, and one C−H···O hydrogen bonds. researchgate.net Such hydrogen bonding networks are critical in defining the crystal packing and influencing the solid-state properties of the material. Structural analyses have also been performed on other related pyridine (B92270) derivatives, such as 2-aryl-4-chloropyrrolidine-2-carbonitrile derivatives and 3-chloro-2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine (CCPEHP), revealing key structural features and stereoisomeric arrangements. researchgate.netnih.gov For instance, CCPEHP was found to crystallize in the triclinic system with a P-1 space group. nih.gov

The crystallographic data for these related structures provide a framework for understanding how substituents on the pyridine ring and the hydrazinyl group can influence the solid-state architecture of this compound itself.

Table 1: Selected Crystallographic Data for a 2-Hydrazinylpyridine Derivative

Parameter 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile
Crystal System Monoclinic researchgate.net
Space Group P2₁/c researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

For derivatives of this compound, NMR studies have been instrumental in confirming their synthesis and characterizing their structure in various solvents. researchgate.net In the ¹H NMR spectrum of a derivative, signals corresponding to aromatic protons typically appear in the downfield region, while protons of the hydrazinyl group (NH and NH₂) exhibit characteristic chemical shifts that can be influenced by solvent and concentration. researchgate.net For example, in the ¹H-NMR spectrum of 2-amino-4-(4-nitrophenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile in DMSO-d6, aromatic protons appear as multiplets between δ 7.83-8.39 ppm, while the NH₂ protons are observed at δ 7.48-7.57 ppm. rsc.org

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework of the molecule. The carbon atom of the nitrile group (C≡N) has a characteristic chemical shift, as do the carbons of the pyridine ring. rsc.orgbas.bg The specific chemical shifts are sensitive to the electronic effects of the substituents on the pyridine ring. rsc.orgrsc.org

Table 2: Representative NMR Data for 2-Hydrazinylpyridine Derivatives

Nucleus Derivative Solvent Chemical Shift (δ, ppm)
¹H 2-Amino-4-(4-nitrophenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile DMSO-d₆ 8.39 (d, 2H), 7.83–7.90 (m, 5H), 7.48-7.57 (m, 4H, NH₂) rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. These methods are particularly useful for identifying characteristic functional groups.

In the context of this compound and its derivatives, the nitrile group (C≡N) exhibits a strong and sharp absorption band in the IR spectrum, typically in the range of 2210-2240 cm⁻¹. rsc.org The N-H stretching vibrations of the hydrazinyl group are observed in the region of 3200-3500 cm⁻¹, often appearing as one or two distinct bands corresponding to symmetric and asymmetric stretching modes. rsc.orgresearchgate.net The vibrational modes of the pyridine ring, including C-C and C-N stretching, and C-H bending, give rise to a series of characteristic bands in the fingerprint region (below 1600 cm⁻¹). aps.orgdergipark.org.tr

Raman spectroscopy provides complementary information, especially for symmetric vibrations that might be weak in the IR spectrum. For instance, the C=N stretching vibrations of the pyridine ring and hydrazone group in a related compound were observed between 1030–1590 cm⁻¹ in the Raman spectrum. nih.gov The combination of IR and Raman data allows for a comprehensive assignment of the vibrational modes of the molecule. researchgate.netnih.gov

Table 3: Key Vibrational Frequencies for 2-Hydrazinylpyridine Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Nitrile (C≡N) Stretching 2213 - 2217 rsc.org
Hydrazinyl (N-H) Stretching 3333 - 3554 rsc.org
Pyridine Ring C=C, C=N Stretching 1625 - 1651 rsc.org

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and electronic structure. Fluorescence spectroscopy, on the other hand, measures the emission of light from an excited electronic state, offering insights into the molecule's photophysical properties.

The UV-Vis spectrum of 2-hydrazinylpyridine derivatives typically displays multiple absorption bands corresponding to π→π* and n→π* transitions. researchgate.net The π→π* transitions, associated with the conjugated system of the pyridine ring and any attached chromophores, usually appear at shorter wavelengths with high intensity. utoronto.ca The n→π* transitions, involving the non-bonding electrons on the nitrogen atoms of the pyridine ring and the hydrazinyl group, are generally observed at longer wavelengths and have lower intensity. masterorganicchemistry.com

For instance, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile exhibits three absorption maxima around 238, 280, and 350 nm. researchgate.net The position of these absorption bands can be sensitive to the solvent polarity, a phenomenon known as solvatochromism. This sensitivity can provide information about the nature of the electronic transition and the change in dipole moment upon excitation. researchgate.net While some pyridine derivatives are known to be fluorescent, the specific derivative 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile was found to be non-fluorescent. researchgate.net The study of these electronic properties is crucial for applications in areas such as molecular sensors and optoelectronics.

Table 4: UV-Vis Absorption Data for a 2-Hydrazinylpyridine Derivative

Compound Solvent λmax (nm)

Computational and Theoretical Investigations of 2 Hydrazinylpyridine 4 Carbonitrile

Quantum Chemical Studies (DFT, Ab Initio)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in understanding the fundamental characteristics of pyridine (B92270) and hydrazine (B178648) derivatives. These computational approaches allow for the detailed examination of molecular geometries, electronic structures, and the prediction of spectroscopic data.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For molecules with rotatable bonds, such as 2-hydrazinylpyridine-4-carbonitrile, conformational analysis is performed to identify the various possible spatial arrangements (conformers) and their relative energies.

Computational advances have provided numerous tools for molecular structure representation and conformational analysis. pjbmb.org.pk A crucial aspect of this analysis is the understanding that a molecule's biological or chemical activity is often linked to its ability to adopt a specific low-energy conformation. pjbmb.org.pk For instance, in a study of a cimetidine (B194882) derivative, conformational analysis was used to find the minimum potential energy conformation, which is believed to be the active form for interacting with its biological target. pjbmb.org.pk The process involves calculating the potential energy for various conformers to identify the most stable state. pjbmb.org.pk

Table 1: Representative Calculated Geometrical Parameters for a Hydrazone-Pyridine Compound (CCPEHP)

This table illustrates the type of data obtained from geometry optimization studies. The values are for a related compound and not this compound.

ParameterBond Length (Å) / Bond Angle (°)
C-C (pyridine ring)~1.39
C-N (pyridine ring)~1.33
N-N (hydrazine)~1.37
C-N (hydrazine)~1.29
C-C≡N~1.44
C≡N~1.16
C-N-N angle~117°
N-N-C angle~119°

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic structure of a molecule dictates its reactivity and chemical properties. Frontier molecular orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.

Studies on similar heterocyclic compounds, like 4-aminophthalhydrazide, have utilized DFT and ab initio methods to calculate HOMO and LUMO energies. nih.gov These calculations help in understanding the electronic transitions observed in UV-vis spectra. nih.gov For 4-hydroxycoumarin (B602359) derivatives, it was found that compounds with lower HOMO-LUMO energy gaps were expected to be more reactive. mdpi.com

For this compound, the HOMO is likely to be localized on the electron-rich hydrazine group and the pyridine ring, while the LUMO may be centered on the electron-withdrawing carbonitrile group and the pyridine ring. A smaller HOMO-LUMO gap would suggest a higher propensity for chemical reactions.

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound

This table is a conceptual representation and the values are illustrative.

PropertyDescriptionExpected Influence on Reactivity
HOMO Energy Energy of the highest occupied molecular orbital.Higher energy indicates a better electron donor.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Lower energy indicates a better electron acceptor.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.A smaller gap suggests higher reactivity and lower kinetic stability.

Spectroscopic Property Prediction and Correlation with Experimental Data (NMR, IR)

Computational methods are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data to validate the calculated molecular structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies determined after geometry optimization. These calculated frequencies are often scaled to better match experimental values. For instance, in the study of 3-chloro-2-{(2E)−2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine, calculated vibrational frequencies showed a strong correlation with the experimental FTIR and FT-Raman spectra. nih.gov The C=N stretching vibrations in the hydrazone group and pyridine ring are typically observed in the range of 1030–1600 cm⁻¹. nih.gov For hydrazine nitrate, first-principles calculations were used to compute its infrared spectrum to understand structural changes under pressure. gywlxb.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts can also be calculated. In a study of 4-hydroxycoumarin derivatives, the calculated chemical shifts for carbon atoms were compared with experimental data, showing good agreement. mdpi.com The proximity of electronegative atoms like oxygen and nitrogen generally leads to higher chemical shifts (deshielding). mdpi.com

For this compound, key expected IR and NMR signals would include:

IR: N-H stretching vibrations from the hydrazine group, C≡N stretching from the nitrile group, and C=N and C=C stretching from the pyridine ring.

NMR: Distinct signals for the protons on the pyridine ring and the hydrazine group in ¹H NMR, and characteristic chemical shifts for the carbon atoms of the pyridine ring and the nitrile group in ¹³C NMR.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a valuable tool for investigating reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely pathway for a chemical transformation. While specific studies on the mechanistic pathways involving this compound were not found in the provided results, the general approach is widely applied in chemistry. For example, computational studies on related hydrazone compounds have explored tautomeric equilibria, which are crucial for understanding their reactivity. researchgate.net Such studies calculate the total energy of different tautomers to determine their relative stability. researchgate.net

Investigation of Intramolecular and Intermolecular Interactions

The structure and properties of molecular solids are governed by a combination of intramolecular and intermolecular forces.

Intermolecular Interactions: These are forces between different molecules, including hydrogen bonding, π-stacking, and van der Waals forces. These interactions are critical in determining the crystal packing of a compound. In the crystal structures of chloropyridine-carbonitriles, weak intermolecular C—H⋯N interactions and aromatic π-stacking were observed. nih.gov Similarly, studies on 2,4-dinitrophenylhydrazine (B122626) hydrochloride hydrate (B1144303) revealed a network of intermolecular N—H⋯O, N—H⋯Cl, and O—H⋯Cl hydrogen bonds. researchgate.net The strength of these interactions can be quantified using computational methods like Natural Bond Orbital (NBO) analysis. researchgate.net For hydrazine nitrate, computational analysis revealed how pressure alters the strength of intermolecular hydrogen bonds and van der Waals interactions. gywlxb.cn

For this compound, one would expect strong intermolecular hydrogen bonding involving the hydrazine group (N-H donors) and the pyridine nitrogen and nitrile nitrogen (acceptors). π-stacking interactions between the pyridine rings are also likely to play a significant role in its crystal structure.

Table 3: Common Intermolecular Interactions

Interaction TypeDescriptionPotential Role in this compound
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.The hydrazine N-H groups can act as donors, while the pyridine and nitrile nitrogens can act as acceptors, leading to a robust hydrogen-bonding network.
π-π Stacking Attractive, noncovalent interactions between aromatic rings.The pyridine rings can stack on top of each other, contributing to the stability of the crystal lattice.
van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.Present between all molecules and contribute to the overall packing efficiency.

Applications and Functional Relevance of 2 Hydrazinylpyridine 4 Carbonitrile in Chemical Science

Building Block in Heterocyclic Synthesis and Combinatorial Chemistry

The strategic placement of reactive functional groups in 2-hydrazinylpyridine-4-carbonitrile makes it an exemplary starting material for the construction of complex heterocyclic frameworks. Its utility is particularly pronounced in the generation of diverse molecular libraries for high-throughput screening.

Design and Synthesis of Diverse Heterocyclic Libraries

The concept of combinatorial chemistry, which involves the systematic and repetitive covalent connection of a set of different "building blocks" to each other to form a large array of structurally distinct molecules, heavily relies on versatile synthons like this compound. christopherking.name The presence of the reactive hydrazinyl group allows for a wide range of chemical transformations, enabling the generation of extensive libraries of novel compounds. christopherking.name These libraries are instrumental in the discovery of new molecules with desirable biological or material properties.

The synthesis of such libraries often employs multicomponent reactions, where three or more reactants combine in a single step to form a product that contains significant portions of all the starting materials. This approach is highly efficient and aligns with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste.

Scaffold for Pyrazole (B372694) and Related Ring Systems

The hydrazinyl moiety of this compound is a key pharmacophore for the synthesis of pyrazole and its fused derivatives. Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of significant interest due to their wide spectrum of biological activities.

The reaction of this compound with β-dicarbonyl compounds or their equivalents is a common and effective method for constructing the pyrazole ring. For instance, the condensation with diketones, ketoesters, or α,β-unsaturated carbonyl compounds leads to the formation of various substituted pyrazoles. These reactions often proceed with high regioselectivity, which is crucial for the development of compounds with specific biological targets.

Furthermore, the nitrile group on the pyridine (B92270) ring can participate in subsequent cyclization reactions, leading to the formation of fused heterocyclic systems such as pyrazolo[3,4-b]pyridines. These fused systems have a more rigid conformation, which can enhance their binding affinity and selectivity towards biological targets. The synthesis of dihydropyrano[2,3-c]pyrazoles, for example, can be achieved through a four-component reaction involving hydrazine (B178648) hydrate (B1144303) (from which this compound can be derived), ethyl acetoacetate, malononitrile (B47326), and an aldehyde. researchgate.net

Medicinal Chemistry Research and Development

The diverse heterocyclic structures derived from this compound have shown significant promise in various areas of medicinal chemistry. The adaptability of this scaffold allows for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.

Precursor for Potential Antitumoral Agents

A significant area of research focuses on the development of derivatives of this compound as potential anticancer agents. The core structure can be elaborated to introduce various pharmacophoric groups known to interact with cancer-related targets. For instance, the synthesis of 2,4-diarylaminopyrimidine hydrazone derivatives has been explored for their potential as anti-thyroid cancer agents. nih.gov

Research has shown that certain hydrazinopyrimidine-5-carbonitrile derivatives exhibit inhibitory effects on the growth of a wide range of human cancer cell lines. nih.gov The mechanism of action of these compounds can vary, with some acting as kinase inhibitors, while others may interfere with DNA replication or other cellular processes essential for tumor growth.

Table 1: Examples of this compound Derivatives in Antitumoral Research

Derivative ClassTarget/MechanismReference
2,4-Diarylaminopyrimidine HydrazonesFAK Inhibition in Thyroid Cancer nih.gov
Hydrazinopyrimidine-5-carbonitrilesBroad-spectrum cancer cell growth inhibition nih.gov
Acridine N-AcylhydrazonesTopoisomerase I/II Inhibition mdpi.com

Development of Enzyme Inhibitors (e.g., Histone Demethylase Inhibitors)

Enzyme inhibition is a key strategy in the development of therapeutic agents. Derivatives of this compound have been investigated as inhibitors of various enzymes, including histone demethylases. Histone demethylases are a class of enzymes that play a crucial role in epigenetic regulation, and their dysregulation is implicated in several diseases, including cancer. mdpi.comresearchgate.net

The pyridine-2,4-dicarboxylate scaffold, which can be conceptually related to the functional groups present in this compound, has been identified as a promising starting point for the design of histone demethylase inhibitors. nih.gov Specifically, these compounds have been shown to inhibit the JMJD2 family of histone demethylases. nih.govnih.gov The design of these inhibitors often involves creating molecules that can chelate the iron cofactor in the enzyme's active site, thereby blocking its catalytic activity. mdpi.com

Table 2: Enzyme Inhibition by Related Scaffolds

Inhibitor ScaffoldTarget EnzymeDisease RelevanceReference
Pyridine-2,4-dicarboxylatesJMJD2E Histone DemethylaseCancer nih.gov
4-Carboxy-2,2′-bipyridylsJMJD2E Histone DemethylaseCancer nih.gov
Pyrazolo[4,3-c]pyridine SulfonamidesCarbonic AnhydrasesCancer, Glaucoma nih.gov

Exploration of Antimicrobial and Antioxidant Activities of Derivatives

The versatility of the this compound scaffold extends to the development of agents with antimicrobial and antioxidant properties. The hydrazone linkage, which can be readily formed from the hydrazinyl group, is a common feature in many compounds with reported biological activities.

Studies on 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives, which share structural similarities with compounds derivable from this compound, have demonstrated significant antioxidant and antibacterial activity. researchgate.net The antioxidant activity is often evaluated by measuring the radical scavenging capacity of the compounds, while antimicrobial activity is assessed against a panel of bacteria and fungi. The structure-activity relationship studies in this area aim to identify the key structural features responsible for the observed biological effects.

Coordination Chemistry and Ligand Design

The chemical architecture of this compound, featuring a pyridine ring nitrogen, the hydrazine moiety (-NHNH2), and a cyano group (-C≡N), makes it an excellent candidate for use as a ligand in coordination chemistry. The hydrazine group, in particular, can react with aldehydes and ketones to form hydrazones, which are a prominent class of chelating agents.

The hydrazine group in this compound allows it to act as a potent nucleophile, readily condensing with carbonyl compounds to form hydrazone Schiff bases. These resulting ligands can then coordinate with a variety of metal ions. The synthesis of metal complexes generally involves the reaction of the hydrazone ligand with a metal salt in a suitable solvent.

For instance, a general procedure for synthesizing metal complexes with hydrazone ligands involves dissolving the ligand and a metal acetate (B1210297) salt (such as those of copper, cobalt, nickel, or iron) in a solvent like ethanol (B145695) or methanol (B129727). nih.gov The mixture is then refluxed, leading to the formation of the metal complex, which can be purified by filtration and washing. nih.gov The resulting complexes often exhibit well-defined geometries, such as octahedral or tetrahedral, depending on the metal ion and the ligand-to-metal ratio. nih.govchemistryjournal.net The coordination typically occurs through the azomethine nitrogen of the hydrazone and a deprotonated phenolic oxygen, if present in the original carbonyl compound. nih.gov In the case of ligands derived from this compound, the pyridine ring nitrogen and the terminal amino group of the hydrazine can also participate in chelation.

The stability and properties of these metal-hydrazine complexes can be significantly influenced by the counter-anion present in the metal salt (e.g., sulfate, nitrate, perchlorate). ias.ac.in This variation can affect the thermal reactivity of the resulting complex, ranging from simple decomposition to more energetic deflagration or detonation. ias.ac.in

Table 1: General Synthesis of Hydrazone Metal Complexes

Step Description
1. Ligand Synthesis Condensation of a hydrazine derivative (like this compound) with an aldehyde or ketone to form the hydrazone ligand. nih.gov
2. Complexation Reaction of the hydrazone ligand with a metal salt (e.g., M(OAc)₂·nH₂O) in a 2:1 ligand-to-metal molar ratio. nih.gov
3. Reaction Conditions The reaction mixture is typically refluxed in a solvent such as ethanol or methanol for a set period (e.g., 30-60 minutes). nih.gov

| 4. Isolation | The solid metal complex product is isolated by filtration, washed with a cold solvent, and dried under vacuum. nih.gov |

The structural attributes of 2-hydrazinopyridine (B147025) derivatives make them valuable in the development of chemical sensors. The parent compound, 2-hydrazinopyridine, has been incorporated into a dicyanisophorone-based probe for the dual detection of zinc (Zn²⁺) and cadmium (Cd²⁺) ions through near-infrared fluorescence. sigmaaldrich.com This application highlights the potential of the hydrazinylpyridine scaffold in creating chemosensors for detecting heavy metals in environmental and biological systems. sigmaaldrich.com

Chemodosimeters are molecules that undergo an irreversible chemical reaction with an analyte, leading to a detectable signal. The hydrazine functional group is reactive toward specific analytes, making it a useful component in chemodosimeter design. The reaction of the hydrazine with the analyte can trigger a change in the molecule's electronic properties, resulting in a colorimetric or fluorometric response. Given that this compound shares the key 2-hydrazinopyridine functional group, it is a promising candidate for the development of novel sensors and chemodosimeters.

Biochemical and Enzymatic Pathway Probes

Hydrazine-containing compounds have gained significant traction as activity-based probes for studying enzyme function. researchgate.netnih.gov The nucleophilic hydrazine group can form covalent bonds with electrophilic species within an enzyme's active site, allowing for the labeling and identification of active enzymes. researchgate.net

The lysyl oxidase (LOX) family of enzymes are copper-dependent amine oxidases that play a crucial role in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix. nih.govmdpi.com These enzymes catalyze the oxidative deamination of lysine (B10760008) residues to form reactive aldehyde intermediates. nih.gov The activity of lysyl oxidases is dependent on a lysyl tyrosylquinone (LTQ) cofactor located in the active site. nih.govmdpi.com

The compound 2-hydrazinopyridine has been utilized in studies to analyze the active site of lysyl oxidase-like 2 (LOXL2). sigmaaldrich.com Hydrazide-containing molecules can react with the aldehyde products generated by LOX activity, providing a method to detect and quantify enzyme function. nih.gov Furthermore, hydrazine-based probes can directly target and react with electrophilic cofactors or intermediates within enzyme active sites. researchgate.net This reactivity allows them to act as mechanism-based inhibitors or labeling agents, providing insights into the spatial arrangement and catalytic mechanism of enzymes like lysyl oxidase. sigmaaldrich.comresearchgate.net The versatility of these probes enables the targeting of multiple classes of enzymes that possess functional electron deficiency. nih.gov

Table 2: Research Findings on Hydrazine-Based Probes

Enzyme Family Probe Type Mechanism of Action Application Reference
Lysyl Oxidase (LOX) Hydrazide-containing molecules Reaction with aldehyde products of enzymatic activity. In situ activity assay for total LOX function. nih.gov
Lysyl Oxidase-Like 2 (LOXL2) 2-Hydrazinopyridine Analysis of the spatial arrangement of active site components. Understanding enzyme mechanism and therapeutic potential. sigmaaldrich.com

Conclusion and Future Directions in 2 Hydrazinylpyridine 4 Carbonitrile Research

Summary of Current Contributions and Unanswered Questions

Research contributions directly focused on 2-Hydrazinylpyridine-4-carbonitrile are limited. However, the broader class of 2-hydrazinylpyridine derivatives has been established through various synthetic routes. Patents describe the synthesis of related compounds, such as 6-chloro-2-hydrazinopyridine-4-carbonitrile, by reacting a corresponding di-substituted pyridine (B92270) with hydrazine (B178648) hydrate (B1144303). prepchem.com General methods for producing 2-hydrazinopyridine (B147025) derivatives involve the reaction of a pyridine halide with hydrazine hydrate, sometimes in the presence of specific solvents or catalysts to improve yield and reaction rates. google.comgoogle.com These processes lay the groundwork for the assumed synthesis of the title compound from 2-chloro-pyridine-4-carbonitrile.

The primary unanswered question is the extent to which this compound itself has been synthesized and characterized. While methods for its precursors and analogs exist, dedicated studies on its specific properties—spectroscopic, electronic, and chemical—are not widely reported. A significant knowledge gap exists regarding its reactivity, stability, and the optimal conditions for its synthesis and purification. Furthermore, the functional implications of the cyano group at the 4-position, in conjunction with the hydrazinyl group at the 2-position, remain largely unexplored.

Key unanswered questions include:

What are the detailed photophysical and electrochemical properties of this compound?

How does the electronic interplay between the nitrile and hydrazinyl groups influence its coordination chemistry and reactivity?

What is the full scope of its utility as a precursor for more complex heterocyclic systems?

Prospects for Novel Synthetic Strategies and Methodological Advancements

Future research will likely focus on optimizing the synthesis of this compound and its derivatives. Current methods for analogous compounds rely on nucleophilic substitution with hydrazine hydrate. prepchem.comgoogle.com Advancements could involve developing more efficient, environmentally friendly, and scalable synthetic protocols. One patented method for related derivatives highlights the use of a palladium/carbon and platinum/carbon mixed catalyst in a hydrogen substitution reaction to prepare the pyridine halide precursor, aiming to reduce waste and improve selectivity. google.com

The development of one-pot synthesis methods that directly functionalize the pyridine ring could represent a significant methodological leap. Furthermore, the hydrazinyl moiety is a versatile functional handle, readily reacting with aldehydes and ketones to form hydrazones. researchgate.netresearchgate.net Future work should explore the scope of these condensation reactions, using a diverse range of carbonyl compounds to generate extensive libraries of 2-pyridylhydrazone derivatives. This would enable systematic studies of structure-property relationships.

Table 1: Potential Synthetic Reactions and Derivatives

Reactant AReactant BProduct TypePotential Application Area
This compoundSubstituted SalicylaldehydesHydrazone LigandIon Sensing researchgate.net
This compound2-Pyridine CarboxaldehydePyridyl Aroyl HydrazoneElectrocatalysis nih.govacs.org
This compoundAldehyde-functionalized PolymersPolymer-grafted HydrazoneFunctional Materials dergipark.org.tr
This compoundDiketonesMacrocycles/CagesSupramolecular Chemistry mdpi.com

Interdisciplinary Research Opportunities in Materials Science and Biomedical Fields

The true potential of this compound lies in interdisciplinary applications. The pyridyl hydrazone structure it can readily form is a privileged ligand in coordination chemistry and materials science.

Materials Science:

Electrocatalysis: Metal complexes based on pyridyl aroyl hydrazone ligands have been shown to be active electrocatalysts for the hydrogen evolution reaction (HER). nih.govacs.org The nickel complex of a related ligand exhibited a high turnover frequency, with computational analysis suggesting the ligand itself plays a crucial role in the catalytic cycle. nih.govacs.org This opens the door for designing this compound-based catalysts for energy applications.

Nonlinear Optics (NLO): Hydrazone derivatives are recognized as an efficient class of crystalline materials for NLO applications. acs.org The combination of a donor (hydrazinyl) and acceptor (cyano) group within the pyridine ring could lead to molecules with significant second-order NLO properties, useful in telecommunications and optical computing.

Supramolecular Chemistry: The formation of robust yet reversible hydrazone bonds is a key strategy in the synthesis of complex structures like molecular cages. mdpi.com The this compound scaffold could be incorporated as a building block for creating metal-organic or purely organic cages for applications in chemical sensing, catalysis, and separations. mdpi.com

Biomedical Fields:

Sensing: The reaction of 2-hydrazinylpyridine derivatives with salicylaldehyde (B1680747) can yield hydrazones whose fluorescence is sensitive to specific metal ions, such as zinc. researchgate.net This suggests that derivatives of this compound could be developed as fluorescent chemosensors for detecting biologically or environmentally important analytes.

Drug Discovery: Hydrazone derivatives are a subject of broad interest in medicinal chemistry due to their wide range of biological activities. researchgate.netdergipark.org.tr The scaffold could be used as a starting point for developing new therapeutic agents, although this area requires extensive future investigation.

Potential for Rational Design of Functional Molecules based on this compound Scaffold

The this compound structure is exceptionally well-suited for rational molecular design. The hydrazinyl group provides a reactive site for covalently linking the scaffold to other molecules or surfaces, while the pyridine ring and its substituents can be systematically modified to tune the final properties of the molecule.

Computational modeling can be employed to predict the electronic, optical, and coordination properties of novel derivatives before their synthesis. researchgate.net For example, by modeling the effects of different substituents on the aromatic rings of aldehyde coupling partners, researchers could design hydrazone-based ligands with optimized absorption/emission wavelengths for sensing applications or fine-tuned redox potentials for catalysis. acs.org The ability to form stable complexes with a variety of transition metals further expands the design space, allowing for the creation of functional metallo-organic materials where the metal center and the ligand cooperatively determine the material's properties. nih.gov This predictive power paves the way for the creation of sophisticated functional molecules tailored for specific tasks in sensing, catalysis, and advanced materials. mdpi.com

Q & A

Q. Advanced Research Focus

  • X-ray crystallography : ORTEP-III can resolve molecular geometry and confirm hydrazine attachment to the pyridine ring .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify characteristic peaks (e.g., NH2_2 at δ 4.5–5.5 ppm, nitrile at δ 110–120 ppm) .
  • HPLC-MS : Quantify purity (>98%) and detect trace impurities using C18 columns with acetonitrile/water gradients.
  • Thermogravimetric analysis (TGA) : Assess thermal stability up to 200°C to guide storage conditions .

How can researchers design experiments to evaluate the reactivity of this compound with electrophilic agents?

Q. Advanced Research Focus

  • Substrate screening : Test reactions with aldehydes, ketones, or acyl chlorides to form hydrazone or amide derivatives.
  • Kinetic studies : Monitor reaction progress via UV-Vis spectroscopy at λ~300 nm (nitrile absorption band).
  • Catalyst optimization : Use NaCl or ionic liquids (e.g., [Bmim]OH) to enhance nucleophilic attack efficiency .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict reactive sites and transition states .

How can researchers address contradictions in reported stability data of this compound under varying thermal or pH conditions?

Q. Advanced Research Focus

  • Controlled stability assays :
    • Thermal stability : Perform DSC to identify decomposition onset temperatures (e.g., >150°C) .
    • pH dependence : Incubate the compound in buffers (pH 2–12) and analyze degradation via LC-MS.
  • Statistical validation : Use ANOVA to compare results across studies and identify outliers .
  • Environmental factors : Document humidity, light exposure, and solvent traces that may influence stability.

What mechanistic insights are available for the nucleophilic reactions of this compound, and how can these guide derivatization strategies?

Advanced Research Focus
The hydrazine group acts as a nucleophile, attacking electrophilic carbons in:

  • Aldehydes/ketones : Form hydrazones via condensation (pH 4–6, room temperature).
  • Nitrile derivatives : Participate in cyclization reactions (e.g., with malononitrile) to form pyrazole or pyrimidine heterocycles .
  • Catalytic pathways : Alkaline conditions promote deprotonation, enhancing nucleophilicity. Mechanistic studies using isotopic labeling (15^{15}N-hydrazine) can track reaction pathways .

How should researchers approach conflicting data in the literature regarding the reactivity of this compound with different electrophilic agents?

Q. Advanced Research Focus

  • Reproducibility checks : Replicate reported methods under identical conditions (solvent, temperature, catalyst).
  • Variable isolation : Systematically alter one parameter (e.g., solvent polarity) to identify confounding factors .
  • Cross-validation : Use multiple characterization tools (e.g., IR, 1^1H NMR) to confirm product identity.
  • Meta-analysis : Compare data across 5–10 studies to identify consensus trends or methodological flaws .

What strategies are effective in optimizing the scalability of this compound synthesis for gram-to-kilogram production?

Q. Advanced Research Focus

  • Flow chemistry : Continuous reactors improve heat/mass transfer and reduce byproducts.
  • Catalyst recycling : Immobilize catalysts (e.g., Fe3_3O4_4-supported Mo complexes) for reuse .
  • Green solvents : Replace n-butanol with cyclopentyl methyl ether (CPME) for easier purification .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.